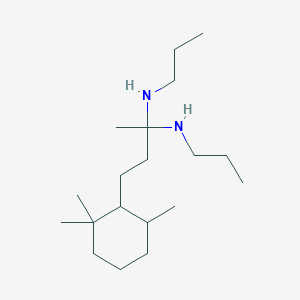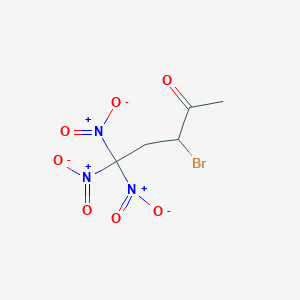![molecular formula C18H19NO5 B14390822 Butyl (methyl{[(naphthalen-1-yl)oxy]carbonyl}amino)(oxo)acetate CAS No. 88241-38-7](/img/structure/B14390822.png)
Butyl (methyl{[(naphthalen-1-yl)oxy]carbonyl}amino)(oxo)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (methyl{[(naphthalen-1-yl)oxy]carbonyl}amino)(oxo)acetate is a complex organic compound characterized by its unique structural components. This compound features a butyl group, a naphthalene ring, and an ester linkage, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (methyl{[(naphthalen-1-yl)oxy]carbonyl}amino)(oxo)acetate typically involves a multi-step process:
Formation of the Naphthalene Derivative: The initial step involves the preparation of the naphthalene derivative through a Friedel-Crafts acylation reaction.
Esterification: The naphthalene derivative is then subjected to esterification with butanol in the presence of a strong acid catalyst like sulfuric acid.
Amidation: The final step involves the amidation reaction where the ester is reacted with a suitable amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the naphthalene ring.
Reduction: Reduction reactions can target the ester and amide functionalities.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and alcohols can be employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the ester and amide groups.
Substitution: Substituted esters and amides.
Aplicaciones Científicas De Investigación
Butyl (methyl{[(naphthalen-1-yl)oxy]carbonyl}amino)(oxo)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl (methyl{[(naphthalen-1-yl)oxy]carbonyl}amino)(oxo)acetate involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially disrupting replication and transcription processes. The ester and amide functionalities may interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Butyl acetate: A simpler ester with different reactivity and applications.
Naphthalene derivatives: Compounds with similar aromatic structures but varying functional groups.
Amide-containing compounds: Molecules with amide linkages that exhibit different chemical and biological properties.
Uniqueness
Butyl (methyl{[(naphthalen-1-yl)oxy]carbonyl}amino)(oxo)acetate stands out due to its combination of a butyl group, naphthalene ring, and ester-amide functionalities
Propiedades
Número CAS |
88241-38-7 |
|---|---|
Fórmula molecular |
C18H19NO5 |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
butyl 2-[methyl(naphthalen-1-yloxycarbonyl)amino]-2-oxoacetate |
InChI |
InChI=1S/C18H19NO5/c1-3-4-12-23-17(21)16(20)19(2)18(22)24-15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,3-4,12H2,1-2H3 |
Clave InChI |
PQHWPGSOEOHJDY-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C(=O)N(C)C(=O)OC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine](/img/structure/B14390752.png)


![4,4'-[Octane-1,6-diylbis(oxy)]dianiline](/img/structure/B14390766.png)

![Magnesium, bromo[(4-methylphenyl)methyl]-](/img/structure/B14390770.png)
![4-[6-(3-Acetyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutan-2-yl acetate](/img/structure/B14390775.png)
![2-Butylpyrazolo[1,5-A]quinoline](/img/structure/B14390783.png)

![4-[(E)-(Naphthalen-1-yl)diazenyl]aniline](/img/structure/B14390808.png)
![1-{1-Bromo-2-[(hex-2-en-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14390812.png)
![(1-Hydroxyspiro[4.4]nonan-1-yl)acetic acid](/img/structure/B14390828.png)

![2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14390840.png)
